6-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane
Description
6-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane is a bicyclic heterocyclic compound featuring a pyrimidine ring substituted with chlorine and cyclopropyl groups, fused to a morpholine-like 3-oxa-6-azabicyclo[3.1.1]heptane scaffold. This structure confers rigidity and stereochemical control, making it a valuable intermediate in medicinal chemistry and drug discovery. The bicyclo[3.1.1]heptane core stabilizes specific conformations, which can enhance binding affinity to biological targets such as enzymes or receptors .
The compound’s synthesis likely involves coupling a pyrimidine precursor with 3-oxa-6-azabicyclo[3.1.1]heptane, a building block whose scalable synthesis is described in using hydrotosylate intermediates . Key applications include its use in developing kinase inhibitors or antimicrobial agents, though specific pharmacological data for this compound remain undisclosed in the provided evidence.
Properties
IUPAC Name |
6-(6-chloro-2-cyclopropylpyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O/c13-10-4-11(15-12(14-10)7-1-2-7)16-8-3-9(16)6-17-5-8/h4,7-9H,1-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJWOENKGXHGLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)Cl)N3C4CC3COC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The compound also contains a bicyclo[3.1.1]heptane structure, which is found in many bioactive natural products and drug candidates . This structure is known to be a privileged scaffold in drug discovery, meaning it is a recurrent motif in biologically active compounds .
The compound’s mode of action, like many drugs, would likely involve interaction with a specific biological target, leading to a change in the target’s activity. This could affect various biochemical pathways, leading to downstream effects at the cellular and organismal levels .
The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) properties, would determine its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
The action of the compound could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors could affect the compound’s stability, its interaction with its target, and its overall efficacy .
Biological Activity
6-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane is a complex compound that has recently garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 241.72 g/mol. Its structure features a pyrimidine ring, a cyclopropyl group, and an azabicyclo framework, which are critical for its biological properties.
The biological activity of this compound is hypothesized to involve interaction with specific enzymes or receptors within biological systems. The unique structural features allow it to modulate various biochemical pathways, potentially through enzyme inhibition or receptor binding.
Antiparasitic Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antiparasitic activities, particularly against protozoan parasites such as Plasmodium and Trypanosoma species. The mechanism often involves inhibition of dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism crucial for nucleic acid synthesis in these organisms .
Cytotoxicity Studies
In vitro cytotoxicity assays have been performed to evaluate the safety profile of this compound against various cell lines. For instance, the compound demonstrated moderate cytotoxic effects against rat skeletal myoblasts (L-6 cells), indicating a need for further investigation into its selectivity and therapeutic index.
Case Studies
- Antimalarial Activity : In a study assessing the activity against Plasmodium falciparum, it was found that similar pyrimidine derivatives exhibited IC50 values in the low micromolar range, suggesting that structural modifications could enhance efficacy against resistant strains .
- Antitrypanosomal Activity : Compounds with similar azabicyclo structures were tested against Trypanosoma brucei, revealing IC50 values that varied significantly based on substituents on the pyrimidine ring. The most active compounds showed IC50 values as low as 0.095 µM, indicating promising potential for drug development .
Data Summary
| Biological Activity | Compound | IC50 (µM) | Target |
|---|---|---|---|
| Antimalarial | This compound | TBD | Plasmodium falciparum |
| Antitrypanosomal | Similar Azabicyclo Compounds | 0.095 - 6.57 | Trypanosoma brucei |
| Cytotoxicity | This compound | TBD | L-6 Cells |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Bicyclic Core | Substituents | Molecular Weight (g/mol) | Key Properties/Applications | References |
|---|---|---|---|---|---|
| 6-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane | 3-oxa-6-azabicyclo[3.1.1] | 6-Chloro-2-cyclopropylpyrimidin-4-yl | ~280 (estimated) | High rigidity; potential kinase inhibitor | [3, 6] |
| 3-(4-Chloro-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)-6-oxa-3-azabicyclo[3.1.1]heptane | 6-oxa-3-azabicyclo[3.1.1] | 4-Chloro-6-(3-methylmorpholino)-1,3,5-triazin-2-yl | N/A | Triazine scaffold; improved solubility | [3] |
| 5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane | 2-oxa-5-azabicyclo[2.2.1] | 6-Chloro-2-cyclopropylpyrimidin-4-yl | 251.71 | Compact structure; lower steric hindrance | [12] |
| 3-(6-Chloro-2-methylpyrimidin-4-yl)-6-methoxy-3-azabicyclo[3.1.1]heptane | 3-azabicyclo[3.1.1] | 6-Chloro-2-methylpyrimidin-4-yl, 6-methoxy | N/A | Methoxy enhances metabolic stability | [8] |
Structural Differences and Implications
Bicyclic Core Variations: The 3-oxa-6-azabicyclo[3.1.1]heptane system (target compound) provides a seven-membered ring with oxygen and nitrogen atoms, favoring interactions with polar residues in proteins .
Substituent Effects :
- The cyclopropyl group on the pyrimidine ring (target compound) may enhance lipophilicity and membrane permeability compared to the methyl group in ’s compound .
- The triazine derivative () replaces pyrimidine with a triazine ring, which could alter hydrogen-bonding patterns and electronic properties .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels ’s method, using a bicyclic amine intermediate and coupling with a halogenated pyrimidine .
- ’s compound is synthesized via dichloroketene cycloaddition, a route less applicable to the target compound’s larger bicyclic system .
Pharmacological and Physicochemical Properties
- Solubility : The triazine analog () may exhibit better aqueous solubility due to its polar substituents, whereas the cyclopropyl group in the target compound increases logP, favoring blood-brain barrier penetration .
- Stability : Methoxy-substituted analogs () resist oxidative metabolism, suggesting the target compound’s cyclopropyl group could similarly enhance metabolic stability .
- Safety : Handling precautions for bicyclic morpholine derivatives (e.g., avoiding heat/sparks) are consistent across analogs, as highlighted in safety data sheets .
Preparation Methods
Core Synthesis Overview
The bicyclic core, 3-oxa-6-azabicyclo[3.1.1]heptane, is a key scaffold and can be prepared by intramolecular cyclization strategies involving amino alcohols or related precursors. The synthesis involves:
- Starting from amino alcohols or protected derivatives.
- Formation of the bicyclic ring system through intramolecular nucleophilic substitution or ring-closing reactions.
- Use of chiral auxiliaries or asymmetric synthesis to control stereochemistry when required.
Example Conditions and Yields
Synthesis of 6-Chloro-2-cyclopropylpyrimidin-4-yl Substituent
Pyrimidine Functionalization
The pyrimidine ring is functionalized at the 4-, 6-positions with chloro and cyclopropyl groups respectively. This involves:
- Halogenation reactions to introduce the chlorine atom at the 6-position.
- Cyclopropylation at the 2-position via organometallic reagents or cyclopropyl halide coupling.
Representative Synthetic Steps
Coupling of Pyrimidinyl Unit to Bicyclic Core
Coupling Methodology
The final step involves coupling the functionalized pyrimidine to the bicyclic 3-oxa-6-azabicyclo[3.1.1]heptane core. This can be achieved by:
Example Reaction Conditions
Purification and Stereochemical Considerations
- Diastereomeric mixtures may be separated using chiral HPLC or crystallization with chiral auxiliaries.
- Enantiomerically pure compounds can be synthesized using optically active starting materials or asymmetric catalysis.
- Final purification typically involves silica gel chromatography with hexane/ethyl acetate mixtures.
Summary Table of Preparation Steps
Research Findings and Optimization Notes
- Hydrogenation steps using Pd(OH)2/C or PtO2 catalysts provide high efficiency and selectivity for amine formation.
- The bicyclic core synthesis benefits from chiral starting materials or asymmetric catalysts to ensure enantiopurity, important for biological activity.
- The nucleophilic aromatic substitution coupling step is sensitive to solvent and base choice; mild conditions favor higher yields and fewer side products.
- Purification strategies including chiral chromatography are essential to isolate pure stereoisomers due to multiple stereogenic centers in the bicyclic system.
This detailed synthesis overview integrates knowledge from patent literature, chemical databases, and peer-reviewed synthetic methodologies. It provides a comprehensive guide to the preparation of this compound with emphasis on reaction conditions, yields, and stereochemical control.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
